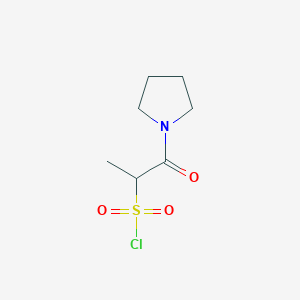
tert-Butyl 2-(aminooxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(aminooxy)butanoate is an organic compound that belongs to the class of aminooxy esters It is characterized by the presence of a tert-butyl group attached to the butanoate backbone, with an aminooxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminooxy)butanoate typically involves the reaction of tert-butyl butanoate with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aminooxy group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(aminooxy)butanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-(aminooxy)butanoate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its ability to form stable adducts with various biomolecules makes it useful in studying protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(aminooxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl butanoate: Lacks the aminooxy group, making it less reactive in certain chemical reactions.
tert-Butyl 2-amino-3-(tert-butoxy)butanoate: Contains an additional tert-butoxy group, which can influence its reactivity and applications.
Uniqueness
Its ability to form stable adducts with biomolecules and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H17NO3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
tert-butyl 2-aminooxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-5-6(12-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 |
Clave InChI |
SRIGFKZPPIYXOF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC(C)(C)C)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)




![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)


![6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13192020.png)
![6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13192027.png)
